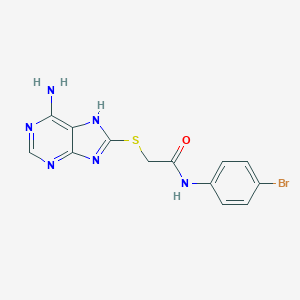![molecular formula C19H15FN2O5 B297302 3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione](/img/structure/B297302.png)
3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBMIM and has a molecular formula of C21H18FN3O5. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of FBMIM is not fully understood. However, it is believed that the compound binds to metal ions and undergoes a conformational change, leading to a change in its fluorescence properties. The binding of FBMIM to biological molecules is also thought to involve a conformational change, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
FBMIM has been shown to have minimal toxicity and has no significant biochemical or physiological effects. However, its high selectivity and sensitivity towards metal ions and biological molecules make it an attractive compound for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of FBMIM is its high selectivity and sensitivity towards metal ions and biological molecules. This makes it an ideal compound for various lab experiments, including the detection of metal ions and nucleic acid sequences.
However, one of the limitations of FBMIM is its sensitivity to environmental conditions, such as pH and temperature. The compound's fluorescence properties can be affected by changes in these conditions, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the research of FBMIM. One of the significant areas of research is the development of FBMIM-based sensors for the detection of metal ions and biological molecules in real-time. This would have significant applications in various fields, including environmental monitoring and medical diagnostics.
Another area of research is the modification of FBMIM to improve its stability and selectivity towards specific metal ions and biological molecules. This would enhance its potential applications and make it an even more valuable compound for various lab experiments.
Conclusion:
FBMIM is a promising compound that has potential applications in various fields of science. Its high selectivity and sensitivity towards metal ions and biological molecules make it an attractive compound for various lab experiments. Further research is needed to fully understand its mechanism of action and to develop more efficient and stable FBMIM-based sensors for various applications.
Méthodes De Synthèse
The synthesis of FBMIM involves the reaction of 3-(4-fluorobenzyl)-5-(hydroxymethyl)imidazolidine-2,4-dione with 6-methoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is purified by column chromatography.
Applications De Recherche Scientifique
FBMIM has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. FBMIM has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, iron, and zinc.
Another area of research is the development of FBMIM-based sensors for the detection of biological molecules. FBMIM has been shown to interact with DNA and RNA, and its fluorescence properties can be used to detect specific nucleic acid sequences.
Propriétés
Formule moléculaire |
C19H15FN2O5 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H15FN2O5/c1-25-15-8-17-16(26-10-27-17)7-12(15)6-14-18(23)22(19(24)21-14)9-11-2-4-13(20)5-3-11/h2-8H,9-10H2,1H3,(H,21,24)/b14-6+ |
Clé InChI |
MGRQYBGEQPDLOA-MKMNVTDBSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2 |
SMILES |
COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2 |
SMILES canonique |
COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]acetamide](/img/structure/B297222.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![methyl 2-{8-[bis(4-methylphenyl)methylidene]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl}benzoate](/img/structure/B297234.png)
![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)
![Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B297237.png)
![10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B297238.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297240.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297244.png)